5-Bromo-2-methoxybenzonitrile
Overview
Description
5-Bromo-2-methoxybenzonitrile (5B2MOBN) is a compound that has been studied for various applications, including its potential use in organic synthesis and material science. The compound is characterized by the presence of a bromine atom and a methoxy group attached to a benzonitrile framework. This structure is of interest due to its potential reactivity and utility in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of compounds related to 5B2MOBN has been reported in the literature. For instance, an efficient synthesis of a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, was achieved through a multi-step process starting from methyl 2,6-difluoropyridine-3-carboxylate, with an overall yield of 67% . Another synthesis involved the preparation of a precursor for PET radioligand [18F]SP203, which utilized a Sonogashira coupling with 3-bromo-5-fluorobenzonitrile . These syntheses demonstrate the feasibility of constructing bromo-methoxybenzonitrile derivatives through various synthetic routes.
Molecular Structure Analysis
The molecular structure of 5B2MOBN has been investigated using Density Functional Theory (DFT). Quantum mechanical calculations were performed to predict geometrical parameters such as bond lengths, bond angles, and dihedral angles. The FT-IR and FT-Raman spectra of 5B2MOBN were recorded and analyzed, confirming the theoretical predictions .
Chemical Reactions Analysis
The reactivity of bromo-methoxybenzonitrile derivatives has been explored in various chemical reactions. For example, the reaction of 3-bromo-5-methoxyfuran-2(5H)-one with nucleophiles was studied, leading to the formation of cyclopropane bis-lactones through a mechanism involving a double Michael addition . Additionally, the reactivity of 3,5-dinitrobenzonitrile with sodium methoxide in methanol was reinvestigated, revealing the formation of methoxy(3,5-dinitrophenyl)methanimine through a catalytic reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5B2MOBN have been characterized through spectroscopic methods and theoretical calculations. The compound exhibits interesting Non-Linear Optical (NLO) properties, such as frequency doubling and Second Harmonic Generation (SHG), which were calculated using DFT methods . Furthermore, the crystal structure of a related compound, tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate solvate with toluene, was elucidated, revealing a trigonal bipyramidal coordination around the bismuth atom .
Scientific Research Applications
1. Spectroscopic and Second Harmonic Generations Studies
The equilibrium geometric structure of 5-Bromo-2-methoxybenzonitrile has been investigated using Density Functional Theory (DFT). This study, which employed HF/B3LYP methods with a 6-311++G (2d,p) basis set, focused on its geometrical parameters (bond length, bond angle, and dihedral angle). The research revealed that this molecule exhibits properties suitable for Frequency Doubling and Second Harmonic Generation (SHG), highlighting its potential Non-Linear Optical (NLO) applications (Kumar & Raman, 2017).
2. Synthesis as a Key Intermediate of Febuxostat
This compound has been synthesized through a process involving bromination, cyanidation, and alkylation, using salicylaldehyde as the starting material. This synthesis, yielding an overall 47.7% yield, has been identified as suitable for industrial preparation due to its mild reaction conditions, facile operation, and relatively lower cost. This positions the compound as a crucial intermediate in the synthesis of Febuxostat, a notable application in pharmaceutical manufacturing (Meng Fan-hao, 2012).
3. Role in Herbicide Resistance in Transgenic Plants
A study involving the herbicide bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) demonstrated its potential in developing herbicide resistance in transgenic plants. This was achieved by introducing a bacterial detoxification gene that metabolizes bromoxynil. The successful application of this method indicates a novel approach to enhancing herbicide resistance, which can have significant implications for agricultural biotechnology (Stalker, Mcbride, & Malyj, 1988).
Safety and Hazards
5-Bromo-2-methoxybenzonitrile is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, washing skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
Mechanism of Action
Target of Action
It’s known that benzonitrile derivatives are often used as intermediates in the synthesis of various pharmaceuticals and can interact with a wide range of biological targets .
Mode of Action
It has been studied for its potential in second harmonic generation (shg) applications, which are important in fields like bio-imaging and telecommunications . The compound’s interaction with its targets would likely involve the formation of non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions .
Biochemical Pathways
Benzonitrile derivatives are known to be involved in a variety of biochemical processes, depending on their specific functional groups and the biological targets they interact with .
Pharmacokinetics
The compound’s molecular weight (21204 g/mol) and its lipophilic nature suggest that it could potentially be well-absorbed and distributed throughout the body .
Result of Action
Its potential in shg applications suggests that it could have significant effects at the molecular level, possibly altering the properties of biological tissues or cells when used in bio-imaging applications .
Action Environment
The action, efficacy, and stability of 5-Bromo-2-methoxybenzonitrile can be influenced by various environmental factors. For instance, the compound’s stability and reactivity could be affected by factors such as temperature, pH, and the presence of other chemical species .
properties
IUPAC Name |
5-bromo-2-methoxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOASAXVECBZCRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20403079 | |
Record name | 5-bromo-2-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20403079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
144649-99-0 | |
Record name | 5-Bromo-2-methoxybenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144649-99-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-bromo-2-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20403079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What spectroscopic techniques were used to characterize 5-Bromo-2-methoxybenzonitrile and how does DFT contribute to the analysis?
A1: The research utilized FT-IR and FT-Raman spectroscopy to analyze the vibrational modes of this compound []. DFT calculations, specifically at the B3LYP/6-311++G(2d,p) level of theory, were employed to predict the molecule's vibrational frequencies and compare them with experimental data. This comparison helps confirm the accuracy of the structural assignments and provides insights into the molecule's vibrational behavior.
Q2: Why is this compound a molecule of interest for Non-Linear Optical (NLO) applications? How was DFT used to investigate this potential?
A2: The presence of conjugated pi-electron systems and the electron-withdrawing bromine atom in this compound suggests potential for NLO applications like frequency doubling and Second Harmonic Generation (SHG) []. The study utilized DFT calculations with various basis sets to determine the molecule's NLO properties. This involved calculating parameters like the first hyperpolarizability, which provides a quantitative measure of a molecule's NLO response.
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